

# The Principle of Lymphoprep™ Cell Separation: A Technical Guide

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## Compound of Interest

Compound Name: *Lymphoprep*

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This guide provides an in-depth examination of the core principles behind **Lymphoprep™**, a widely used medium for the isolation of human mononuclear cells (MNCs). Tailored for researchers, scientists, and professionals in drug development, this document details the underlying mechanism of density gradient centrifugation, presents key quantitative data, outlines experimental protocols, and visualizes the separation process.

## Core Principle: Isopycnic Density Gradient Centrifugation

The fundamental principle of **Lymphoprep™** cell separation is isopycnic centrifugation, a technique that separates cells based on their buoyant density.[1][2] During this process, cells suspended in a medium are subjected to centrifugal force, causing them to migrate through the medium until they reach a point where their own density equals that of the surrounding medium—their "isopycnic point".[1] At this equilibrium position, the net force on the cells becomes zero, and they cease to move, forming distinct layers based on their density.

**Lymphoprep™** is a sterile, ready-to-use medium with a precisely defined density of  $1.077 \pm 0.001$  g/mL.[3][4] This specific density is strategically chosen to be intermediate between the densities of different blood cell populations.

- **Mononuclear Cells (Lymphocytes and Monocytes):** These cells have a relatively low buoyant density (less than 1.077 g/mL).[3][5]

- Erythrocytes (Red Blood Cells) and Granulocytes (Neutrophils, Eosinophils, Basophils):  
These cells possess a significantly higher buoyant density (greater than 1.077 g/mL).[5][6][7]

When a diluted whole blood sample is carefully layered on top of the **Lymphoprep**<sup>™</sup> medium and centrifuged, the different cell types migrate according to their density. The denser erythrocytes and granulocytes pass through the 1.077 g/mL layer and pellet at the bottom of the tube.[7][8] In contrast, the less dense mononuclear cells are unable to penetrate the high-density medium and are retained at the interface between the upper plasma layer and the **Lymphoprep**<sup>™</sup> solution.[3][8]

## Composition and Function

**Lymphoprep**<sup>™</sup> achieves its specific density and separation efficiency through two key components:

- Sodium Diatrizoate (9.1% w/v): This is a dense, iodinated organic compound that is the primary contributor to the medium's high density.[3][9][10]
- Polysaccharide (5.7% w/v): This component serves a dual purpose. It helps maintain the physiological osmolality of the medium ( $290 \pm 15$  mOsm) to ensure cell viability, and it promotes the aggregation of erythrocytes.[3][7] This aggregation, or rouleaux formation, increases the effective sedimentation rate of the red blood cells, ensuring a cleaner separation and minimizing their contamination in the mononuclear cell layer.[7][11]

The combination of these reagents creates a stable medium that is iso-osmotic and non-toxic to cells, allowing for the recovery of a highly purified and viable population of mononuclear cells.[8]

## Quantitative Data

The physical properties of the separation medium and the inherent densities of the target cells are critical for successful isolation.

Table 1: Physical-Chemical Specifications of **Lymphoprep**<sup>™</sup>

Parameter	Specification	Reference(s)
Density	1.077 ± 0.001 g/mL	[3][4]
Osmolality	290 ± 15 mOsm	[3]
Composition	Sodium Diatrizoate (9.1% w/v), Polysaccharide (5.7% w/v)	[3][9][10]

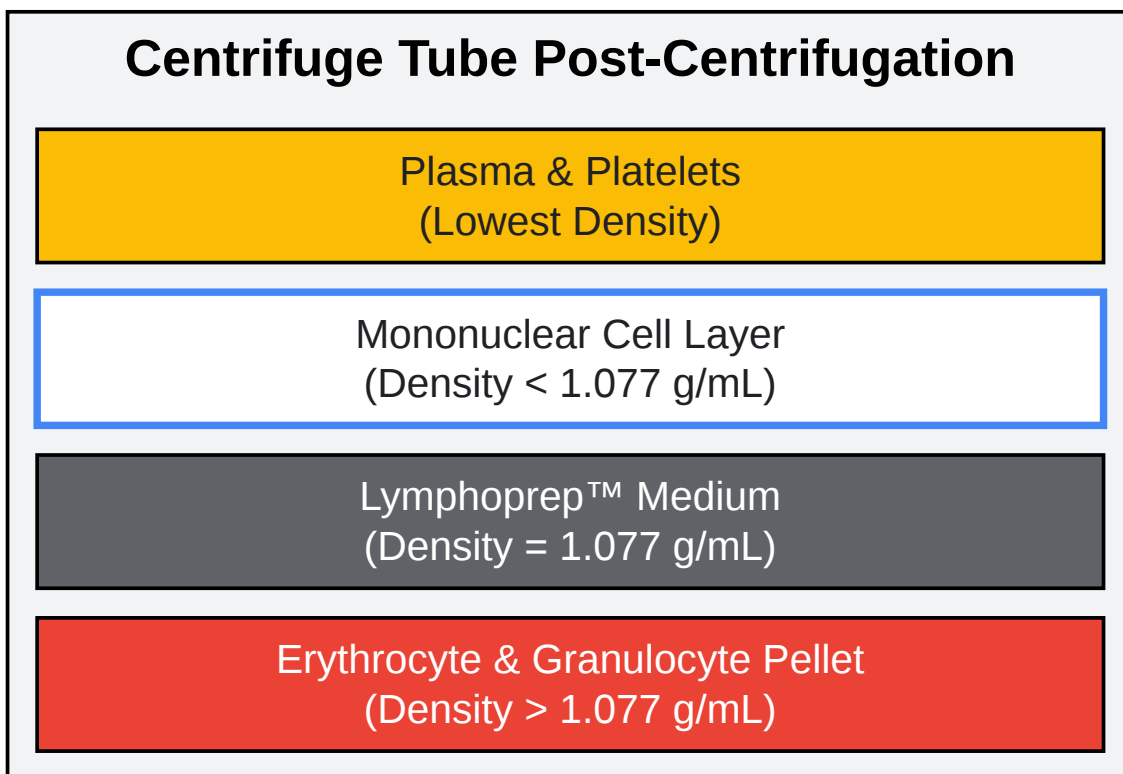
| Endotoxin Level | < 1.0 EU/mL |[3] |

Table 2: Buoyant Densities of Human Blood Cells | Cell Type | Sub-type | Median Buoyant Density (g/mL) | Reference(s) | | :--- | :--- | :--- | | Mononuclear Cells | Lymphocytes | 1.073 - 1.077 |[5] | | Monocytes | 1.067 - 1.077 |[5] | | Granulocytes | Neutrophils | > 1.080 |[5] | | Myeloid Series | Density increases with maturation |[5] | | Erythrocytes | Red Blood Cells | ~1.092 - 1.100 |[12] |

Note: Buoyant densities can vary slightly between individuals and under different physiological conditions.

## Visualization of the Separation Principle

The following diagram illustrates the distribution of blood components in a centrifuge tube after isopycnic separation with **Lymphoprep™**.



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**Caption:** Cell layers after density gradient centrifugation.

## Detailed Experimental Protocol

This protocol describes a standard method for the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole human blood using **Lymphoprep™**.

Materials:

- Anticoagulated whole blood (e.g., with EDTA, heparin).
- **Lymphoprep™** (warmed to room temperature, 15 - 25°C).[6][11]
- Isotonic buffer or culture medium for dilution and washing (e.g., PBS + 2% FBS).[6]
- Sterile conical centrifuge tubes (e.g., 15 mL or 50 mL).
- Sterile pipettes.

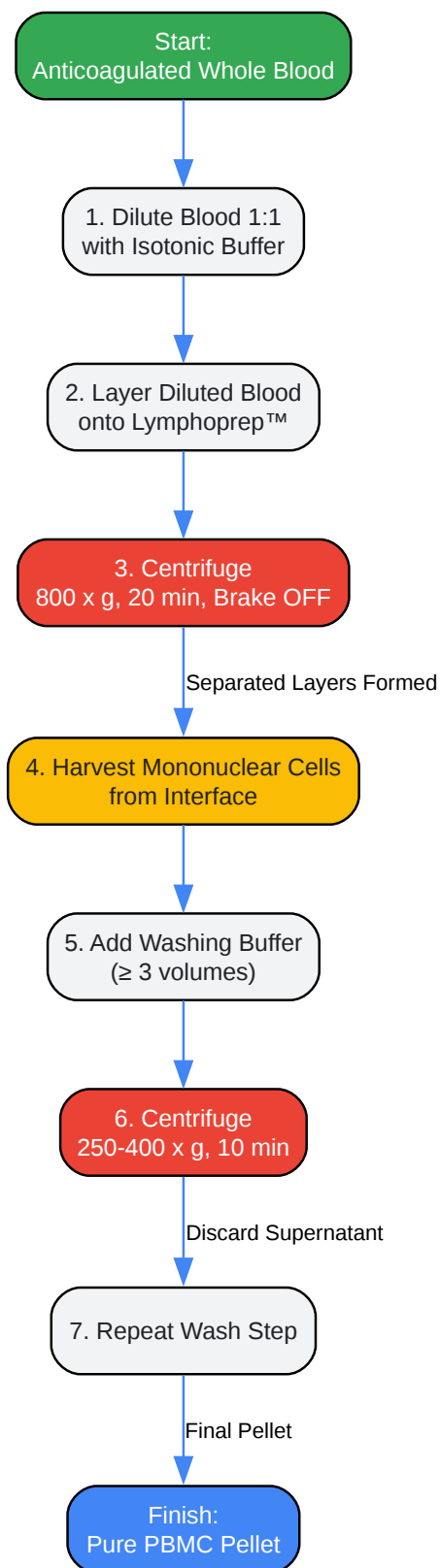
- Centrifuge with a swinging-bucket rotor.

#### Methodology:

- Blood Dilution: Dilute the anticoagulated whole blood with an equal volume of sterile, isotonic buffer (1:1 ratio).[\[4\]](#)[\[6\]](#) This step reduces blood viscosity and improves the sharpness of the final cell band.
- Prepare Gradient: Dispense the required volume of **Lymphoprep**<sup>™</sup> into a sterile conical centrifuge tube. For a 50 mL tube, 15 mL of **Lymphoprep**<sup>™</sup> is common.
- Layering: Carefully layer the diluted blood sample on top of the **Lymphoprep**<sup>™</sup> medium.[\[4\]](#)[\[13\]](#) It is critical to perform this step slowly, holding the pipette against the side of the tube, to create a sharp interface and avoid mixing the two liquids.
- Centrifugation: Centrifuge the tubes at 800 x g for 20-30 minutes at room temperature (15 - 25°C).[\[4\]](#)[\[6\]](#) Crucially, the centrifuge brake must be turned off to prevent the disruption of the separated layers during deceleration.[\[6\]](#)[\[13\]](#)
- Harvesting: After centrifugation, four distinct layers will be visible (as shown in the diagram above). Carefully insert a sterile pipette through the upper plasma layer to the whitish "buffy coat" layer at the plasma/**Lymphoprep**<sup>™</sup> interface.[\[6\]](#) Aspirate the mononuclear cells and transfer them to a new sterile tube.
- Washing: Add at least 3 volumes of washing buffer to the harvested cells to dilute the dense medium. Mix gently.
- Cell Pelleting: Centrifuge at 250-400 x g for 10 minutes at room temperature to pellet the mononuclear cells.[\[4\]](#)[\[13\]](#)
- Final Wash: Discard the supernatant and repeat the washing step (steps 6-7) to remove residual platelets and density medium.
- Resuspension: After the final wash, discard the supernatant and resuspend the cell pellet in the appropriate medium for downstream applications, such as cell counting, cryopreservation, or cell culture.

## Experimental Workflow Visualization

The following diagram outlines the logical flow of the PBMC isolation protocol.



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